molecular formula C6H6Cl2N2S B13097420 4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine

4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine

Cat. No.: B13097420
M. Wt: 209.10 g/mol
InChI Key: FMCVLHRVFLGMJC-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C6H6Cl2N2S It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms, a methyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine typically involves the chlorination of 6-methyl-2-(methylthio)pyrimidine. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective chlorination at the 4 and 5 positions.

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes to maintain consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures efficient and scalable production.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under mild to moderate temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent, such as dichloromethane, at room temperature.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

  • Substituted pyrimidines with various functional groups depending on the nucleophile used.
  • Sulfoxides and sulfones from oxidation reactions.
  • Reduced derivatives with altered functional groups from reduction reactions.

Scientific Research Applications

4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and as a precursor for the synthesis of potential drug candidates.

    Medicine: Research into its derivatives has shown promise in the development of pharmaceuticals with antimicrobial, antiviral, and anticancer properties.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and methylthio group contribute to the compound’s reactivity and ability to form stable complexes with biological macromolecules. These interactions can inhibit or modulate the activity of target enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

    4,6-Dichloro-2-(methylthio)pyrimidine: Similar in structure but differs in the position of chlorine atoms.

    2,4-Dichloro-6-methylpyrimidine: Lacks the methylthio group but has similar chlorination patterns.

    4,6-Dichloro-2-methylpyrimidine: Contains a methyl group instead of a methylthio group.

Uniqueness: 4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine is unique due to the specific positioning of its substituents, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo selective nucleophilic substitution and oxidation reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C6H6Cl2N2S

Molecular Weight

209.10 g/mol

IUPAC Name

4,5-dichloro-6-methyl-2-methylsulfanylpyrimidine

InChI

InChI=1S/C6H6Cl2N2S/c1-3-4(7)5(8)10-6(9-3)11-2/h1-2H3

InChI Key

FMCVLHRVFLGMJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)SC)Cl)Cl

Origin of Product

United States

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